molecular formula C28H19N3O2 B5107903 N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide

N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide

Cat. No. B5107903
M. Wt: 429.5 g/mol
InChI Key: ABIAUPSWCCVJMS-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide” is a chemical compound with the molecular formula C28H19N3O2 . It has an average mass of 429.469 Da and a monoisotopic mass of 429.147736 Da .


Synthesis Analysis

The synthesis of phenazines, which includes the compound , involves several general approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide” is based on the phenazine backbone, which is a planar nitrogen-containing heterocyclic compound. The core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .

Future Directions

The future directions for research on “N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, phenazine-based compounds have been used in the development of highly efficient organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

N-(4-methoxyphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O2/c1-33-19-13-11-18(12-14-19)29-28(32)17-10-15-24-25(16-17)31-27-23-9-5-3-7-21(23)20-6-2-4-8-22(20)26(27)30-24/h2-16H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIAUPSWCCVJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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